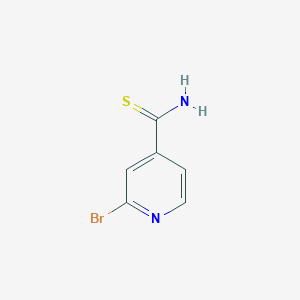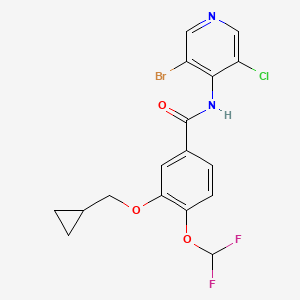![molecular formula C25H18N2 B13668773 2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of a copper catalyst and an oxidizing agent to facilitate the ring-closing reaction . Another approach utilizes a dimethylketal tosylate in acetonitrile at elevated temperatures in the presence of catalytic scandium triflate (Sc(OTf)3) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or photocatalysts.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Transition metal catalysts like palladium or nickel, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.
科学研究应用
2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, it may act as an antagonist to certain receptors, inhibiting their signaling pathways and exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
Dihydropyridine: A related compound with a partially saturated ring system.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine is unique due to its fused imidazo[1,2-a]pyridine ring system combined with biphenyl and phenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new materials and therapeutic agents .
属性
分子式 |
C25H18N2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
3-phenyl-2-(2-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C25H18N2/c1-3-11-19(12-4-1)21-15-7-8-16-22(21)24-25(20-13-5-2-6-14-20)27-18-10-9-17-23(27)26-24/h1-18H |
InChI 键 |
ICZXUSMUXRPANL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C(N4C=CC=CC4=N3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


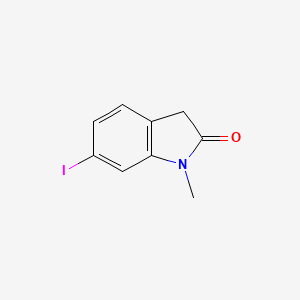
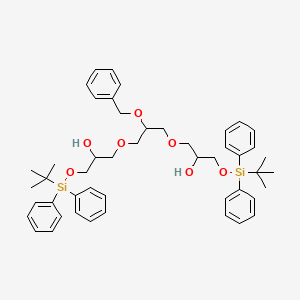
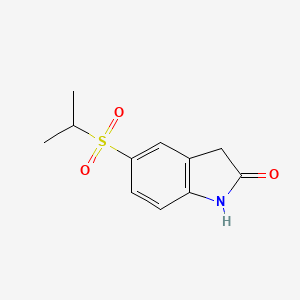
![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
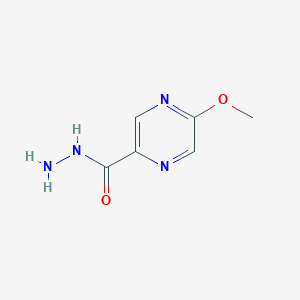
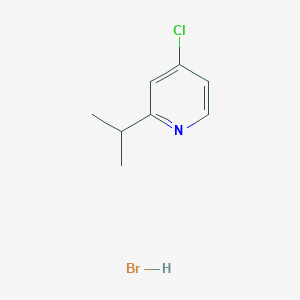
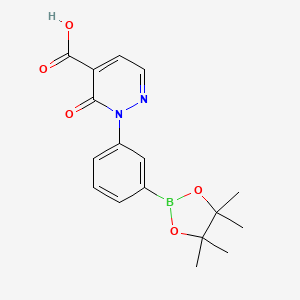
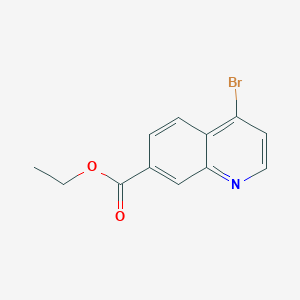
![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)

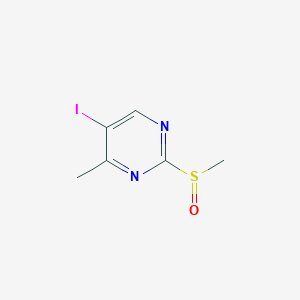
![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)
